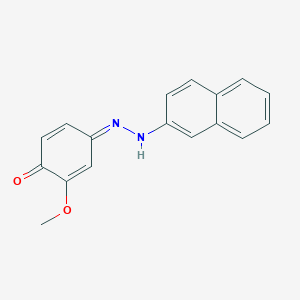
(4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one is a chemical compound with potential applications in scientific research. It is a member of the hydrazone family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of ((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of enzymes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been shown to have various biochemical and physiological effects. It has been reported to decrease the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, ((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been reported to have antifungal and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one in lab experiments is its potential as a photosensitizer in photodynamic therapy. Another advantage is its diverse biological activities, which make it a promising candidate for further investigation. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the investigation of ((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one. One direction is to further explore its potential as a photosensitizer in photodynamic therapy. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, the mechanism of action of ((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one should be further elucidated to better understand its biological activities.
Métodos De Síntesis
The synthesis of ((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been described in the literature. One method involves the reaction of 2-hydrazinyl-1-naphthol with 2-methoxycyclohexanone in the presence of acetic acid. The resulting product is ((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one. Other methods have also been reported.
Aplicaciones Científicas De Investigación
((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has potential applications in scientific research. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to have anti-inflammatory, antifungal, and antibacterial properties. In addition, ((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been investigated for its potential as a photosensitizer in photodynamic therapy.
Propiedades
Fórmula molecular |
C17H14N2O2 |
|---|---|
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
(4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C17H14N2O2/c1-21-17-11-15(8-9-16(17)20)19-18-14-7-6-12-4-2-3-5-13(12)10-14/h2-11,18H,1H3/b19-15- |
Clave InChI |
SRGKFZRLRPQJTG-CYVLTUHYSA-N |
SMILES isomérico |
COC1=C/C(=N\NC2=CC3=CC=CC=C3C=C2)/C=CC1=O |
SMILES |
COC1=CC(=NNC2=CC3=CC=CC=C3C=C2)C=CC1=O |
SMILES canónico |
COC1=CC(=NNC2=CC3=CC=CC=C3C=C2)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide](/img/structure/B282895.png)
![N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide](/img/structure/B282896.png)
![N-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide](/img/structure/B282897.png)
![N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide](/img/structure/B282898.png)
![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide](/img/structure/B282899.png)
![N-{2-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-methoxybenzamide](/img/structure/B282901.png)
![2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B282904.png)
![2-bromo-N-{4-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282908.png)
![2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282909.png)
![2-bromo-N-{4-[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282913.png)
![2-bromo-N-(4-{4-methyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B282914.png)
![4-fluoro-N-[4-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282916.png)
![N-(2-{[2-({5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B282917.png)
![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-chlorobenzamide](/img/structure/B282918.png)